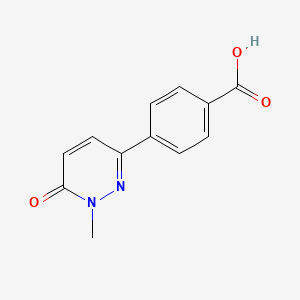
4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid
Numéro de catalogue B8726245
Poids moléculaire: 230.22 g/mol
Clé InChI: DQYJUVSSLABJJQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07419979B2
Procedure details


4-Acetylbenzoic acid (5.00 gram, 30.5 mmol) and 3.19 gram of glyoxalic acid monohydrate (34.7 mmol, 1.14 eq.) were stirred in 50 mL of acetic acid at 110° C. for 20 hours, and then cooled to 40° C. Solvent was removed with evaporator in vacuo. To the residue was added water (15 mL), and the mixture cooled with an ice bath. The resulting solution was titrated with ammonia solution until pH 9. Methyl hydrazine (3.00 mL 57.3 mmol, 1.88 eq.) was added, and the mixture was heated to reflux for 5 hours. The solution was concentrated in vacuo. To the solid residue was added 1 M cold aqueous hydrochloric acid until the solution had a pH 1˜2. The solid was filtrated and dried in vacuo over night. The solids were treated with diethyl ether (200 mL) and the mixture was ultrasonicated at room temperature for 3 hours and filtered. The solids were treated with 200 mL of diethyl ether and stirred for 2 hours before filtration, which after drying gave 4-(1-methyl-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzoic acid in 33% isolated yield.



Name
Methyl hydrazine
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1)(=O)[CH3:2].O.[C:14]([OH:18])(=O)[CH:15]=O.[CH3:19][NH:20][NH2:21]>C(O)(=O)C>[CH3:19][N:20]1[C:14](=[O:18])[CH:15]=[CH:2][C:1]([C:4]2[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=2)=[N:21]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
3.19 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C(C=O)(=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
Methyl hydrazine
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNN
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 2 hours before filtration, which
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed with evaporator in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue was added water (15 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture cooled with an ice bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 5 hours
|
|
Duration
|
5 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the solid residue was added 1 M cold aqueous hydrochloric acid until the solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo over night
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solids were treated with diethyl ether (200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was ultrasonicated at room temperature for 3 hours
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solids were treated with 200 mL of diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after drying
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=C(C=CC1=O)C1=CC=C(C(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
